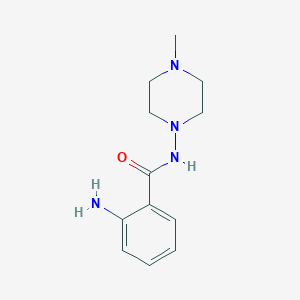![molecular formula C15H12Cl3N3O2S B2353754 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea CAS No. 1024342-88-8](/img/structure/B2353754.png)
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is a synthetic organic compound characterized by the presence of chlorinated phenyl and phenoxy groups, as well as a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea typically involves the following steps:
Preparation of 2-(2,3-dichlorophenoxy)acetic acid: This can be achieved by chlorination of phenoxyacetic acid.
Formation of 2-(2,3-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Synthesis of 1-(4-Chlorophenyl)thiourea: This intermediate is prepared by reacting 4-chloroaniline with thiocyanate.
Coupling Reaction: Finally, 1-(4-Chlorophenyl)thiourea is reacted with 2-(2,3-dichlorophenoxy)acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the chlorinated phenyl groups can lead to dechlorinated products.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Exploration of its properties for use in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl and phenoxy groups may facilitate binding to specific sites, while the thiourea moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiourea
- 1-(4-Chlorophenyl)-3-[[2-(2,5-dichlorophenoxy)acetyl]amino]thiourea
Uniqueness
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2S/c16-9-4-6-10(7-5-9)19-15(24)21-20-13(22)8-23-12-3-1-2-11(17)14(12)18/h1-7H,8H2,(H,20,22)(H2,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOOGSYWPITPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)


![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)
![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
